2(1H)-Pyridinone, 3,3'-(1,2-ethanediyl)bis(5-ethyl-6-methyl-
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Overview
Description
2(1H)-Pyridinone, 3,3’-(1,2-ethanediyl)bis(5-ethyl-6-methyl-) is a complex organic compound with a unique structure that includes two pyridinone rings connected by an ethanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3,3’-(1,2-ethanediyl)bis(5-ethyl-6-methyl-) typically involves multi-step organic reactions. One common method involves the condensation of 5-ethyl-6-methyl-2(1H)-pyridinone with ethylene dibromide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3,3’-(1,2-ethanediyl)bis(5-ethyl-6-methyl-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced into the pyridinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Scientific Research Applications
2(1H)-Pyridinone, 3,3’-(1,2-ethanediyl)bis(5-ethyl-6-methyl-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 3,3’-(1,2-ethanediyl)bis(5-ethyl-6-methyl-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone, 5-ethyl-6-methyl-: A simpler analog with only one pyridinone ring.
2(1H)-Pyridinone, 3,3’-(1,2-ethanediyl)bis(5-methyl-6-ethyl-): A structural isomer with different positions of the ethyl and methyl groups.
Uniqueness
2(1H)-Pyridinone, 3,3’-(1,2-ethanediyl)bis(5-ethyl-6-methyl-) is unique due to its specific arrangement of functional groups and the presence of two pyridinone rings connected by an ethanediyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
145901-75-3 |
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Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-ethyl-3-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C18H24N2O2/c1-5-13-9-15(17(21)19-11(13)3)7-8-16-10-14(6-2)12(4)20-18(16)22/h9-10H,5-8H2,1-4H3,(H,19,21)(H,20,22) |
InChI Key |
ASMWSNGCDNYHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)CCC2=CC(=C(NC2=O)C)CC)C |
Origin of Product |
United States |
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